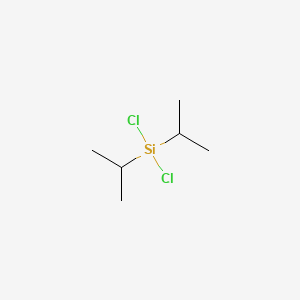

Diisopropyldichlorosilane

描述

Overview of Organosilicon Chemistry and Dichlorosilanes

Organosilicon chemistry, a significant branch of organometallic chemistry, centers on compounds featuring carbon-silicon bonds. wikipedia.org These compounds are generally colorless, flammable, hydrophobic, and stable in air. wikipedia.org The field dates back to 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org A pivotal development in this area was the direct synthesis of methylchlorosilanes, which became fundamental to the silicone industry. acs.org

The bonding in organosilicon compounds is distinct from that of carbon compounds. Carbon-silicon bonds are longer, weaker, and more polarized towards the carbon atom due to carbon's higher electronegativity. wikipedia.org Conversely, bonds between silicon and electronegative elements like oxygen and halogens are exceptionally strong. wikipedia.orgrsc.org This high affinity for oxygen is a cornerstone of organosilicon synthetic chemistry. rsc.org

Dichlorosilanes, with the general formula R2SiCl2, are a crucial class of organosilicon compounds. They serve as vital precursors for a wide array of organosilicon polymers, including polysiloxanes, which are synthesized through the hydrolysis of dichlorosilanes. wiley-vch.deresearchgate.net The versatility of dichlorosilanes stems from the reactivity of the silicon-chlorine bonds, which allows for the introduction of various functional groups.

Significance of Diisopropyldichlorosilane in Contemporary Chemical Research

This compound ((C3H7)2SiCl2) is a colorless liquid with a pungent odor, soluble in most organic solvents. lookchem.com It has emerged as a valuable reagent in modern chemical research due to its unique properties and reactivity. lookchem.comcymitquimica.com

One of its primary roles is as a bifunctional protecting group for molecules with multiple reactive sites. lookchem.comgelest.com For instance, it is employed to protect the 3' and 5' hydroxyl groups of nucleosides simultaneously, facilitating complex multi-step syntheses. lookchem.comchemicalbook.com The diisopropylsilyl group can be introduced in high yield and subsequently removed under mild conditions. lookchem.comgelest.com

Furthermore, this compound serves as a key component in several important organic reactions. It is utilized in the Peterson alkenation, a method for synthesizing alkenes. lookchem.comchemicalbook.com Its bifunctional nature also allows it to act as a template, guiding the assembly of molecules in intermolecular reactions and ring-closing metathesis (RCM). gelest.com A notable application is its use as a temporary silicon-tether in RCM reactions for the synthesis of complex molecules like the antitumor agent (-)-mucocin. gelest.comscispace.com

The compound is also a precursor in the synthesis of other organosilicon compounds, such as silicone polymers and di-i-propylsilanediol. cymitquimica.comguidechem.comresearchgate.net

Scope and Objectives of the Research Compendium

This compendium provides a focused and detailed overview of the chemical compound this compound, based on current academic research. The objective is to present its chemical and physical properties, as well as its significant applications in organic synthesis. The subsequent sections will delve into specific research findings, including its role as a protecting group and its utility in various chemical transformations, supported by detailed data.

Detailed Research Findings

Chemical and Physical Properties

This compound is a flammable liquid that is stable in sealed containers under a dry, inert atmosphere. gelest.com It reacts with water and moisture in the air, liberating hydrogen chloride. gelest.com

| Property | Value |

| Molecular Formula | C6H14Cl2Si |

| Molecular Weight | 185.17 g/mol |

| Boiling Point | 66 °C at 27 mmHg |

| Density | 1.026 g/mL at 20 °C |

| Refractive Index | n20/D 1.444 |

| Flash Point | 43 °C |

| Appearance | Colorless liquid |

| Solubility | Soluble in most organic solvents |

| Data sourced from multiple references. lookchem.comchemicalbook.comsigmaaldrich.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided in the search results, references indicate that detailed spectroscopic data, including 1H NMR, are available and consistent with its structure. thieme-connect.comkyoto-u.ac.jp

Synthesis of this compound

One documented method for preparing this compound involves the reaction of diisopropylsilane (B1144190) with palladium(II) chloride in carbon tetrachloride. lookchem.comchemicalbook.com The reaction is carried out in a steel bomb at 140°C for 8 hours. lookchem.comchemicalbook.com The resulting product is then purified by distillation to yield a clear, colorless oil. lookchem.comchemicalbook.com

Another synthetic route involves a Grignard reaction. Magnesium chips are reacted with 2-chloropropane (B107684) in tetrahydrofuran (B95107) to form isopropylmagnesium chloride. google.com This Grignard reagent is then reacted with trichlorosilane (B8805176) at low temperatures. google.com The product is isolated by filtration, concentration, and subsequent rectification. google.com

Applications in Organic Synthesis

This compound has proven to be a versatile tool in organic synthesis, primarily as a protecting group and a linker for various transformations.

As a Protecting Group

The diisopropylsilyl group is used to protect reactive functional groups such as alcohols, amines, thiols, and carboxylic acids. gelest.com Its utility lies in its stability across a wide range of reaction conditions and its selective removal in the presence of other protecting groups. gelest.com

A significant application is the protection of diols. For example, it can be used to form a bridge between the 3' and 5'-hydroxy groups in nucleosides. lookchem.comchemicalbook.com This is typically achieved by reacting the nucleoside with this compound and imidazole (B134444) in dimethylformamide (DMF). lookchem.comchemicalbook.com

In Ring-Closing Metathesis (RCM)

This compound serves as a temporary tether in ring-closing metathesis reactions. gelest.com This strategy has been successfully applied in the total synthesis of complex natural products. For instance, in the enantioselective total synthesis of (-)-mucocin, two fragments of the molecule were linked using this compound. scispace.com The resulting silicon-tethered diene then underwent RCM using Grubbs' catalyst to form a key cyclic intermediate. scispace.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dichloro-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENNYNYEKCQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374298 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7751-38-4 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Diisopropyldichlorosilane

Established Synthetic Pathways for Diisopropyldichlorosilane

The synthesis of this compound can be achieved through several established methods, each with distinct advantages and applications. These pathways primarily include Grignard-based reactions, direct halogenation, and catalytic hydrosilylation.

Grignard-Based Methodologies Utilizing Trichlorosilane (B8805176)

A prominent and widely employed method for synthesizing this compound involves the reaction of trichlorosilane (HSiCl₃) with an isopropyl Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl). This nucleophilic substitution reaction replaces two of the chlorine atoms on the silicon with isopropyl groups.

The general reaction is as follows: HSiCl₃ + 2 i-PrMgCl → (i-Pr)₂SiCl₂ + 2 MgCl₂

This synthesis is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF), which is essential for the formation and stability of the Grignard reagent. The process involves the careful, dropwise addition of a trichlorosilane solution to the pre-formed Grignard reagent at controlled, often sub-zero, temperatures to manage the exothermic nature of the reaction. Following the reaction, the this compound product is isolated from the magnesium salts and solvent through filtration and subsequent distillation. This method is favored for its relatively straightforward procedure and the availability of the starting materials.

Reaction of Diisopropylsilane (B1144190) with Halogenating Agents

Another synthetic approach involves the direct chlorination of diisopropylsilane ((i-Pr)₂SiH₂). This method leverages the reactivity of the silicon-hydrogen (Si-H) bond, which can be selectively cleaved and replaced by a silicon-halogen (Si-Cl) bond using a suitable halogenating agent.

Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). google.comwikipedia.orgwikipedia.org These reagents offer a controlled source of chlorine for the substitution reaction.

The reaction with sulfuryl chloride can be represented as: (i-Pr)₂SiH₂ + 2 SO₂Cl₂ → (i-Pr)₂SiCl₂ + 2 SO₂ + 2 HCl

These reactions are often initiated by free-radical initiators or light and proceed via a radical chain mechanism. wikipedia.org The choice of solvent is critical to avoid unwanted side reactions, with inert solvents like carbon tetrachloride or dichloromethane (B109758) being common. wikipedia.org The selectivity of the chlorination can be influenced by the specific reagent used and the reaction conditions. For instance, NCS is known as a source for chlorine in radical reactions and various electrophilic additions. wikipedia.orgorganic-chemistry.orgresearchgate.netisca.me

Catalytic Hydrosilylation Approaches

Catalytic hydrosilylation provides an atom-economical pathway to form silicon-carbon bonds. In the context of this compound synthesis, this would involve the addition of a silicon-hydride bond across the double bond of propene. A plausible route is the reaction of dichlorosilane (B8785471) (H₂SiCl₂) with two equivalents of propene, catalyzed by a transition metal complex, most commonly one based on platinum. mdpi.com

This reaction is typically catalyzed by platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. princeton.edu The mechanism, often described by the Chalk-Harrod pathway, involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination of the alkylsilane product. mdpi.com This method allows for the direct formation of the diisopropylsilyl moiety from readily available starting materials. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst and ligands. princeton.edu

Advanced Synthetic Strategies and Yield Optimization

Beyond the fundamental synthetic pathways, research has focused on developing more efficient procedures, such as one-pot reactions for subsequent transformations, and on understanding the critical parameters that influence the purity and yield of this compound.

One-Pot Procedures for Silyl (B83357) Ether Formation

This compound is a key reagent for the protection of diols and other bifunctional molecules through the formation of silyl ethers. Advanced synthetic strategies often employ one-pot procedures where the this compound is either generated in situ or used directly after its synthesis to react with a substrate, avoiding lengthy purification steps.

In a typical one-pot silylation, this compound reacts with a diol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, leading to the formation of a cyclic diisopropylsilylene derivative.

This approach is highly efficient for creating protected intermediates that are crucial in multi-step organic syntheses. The diisopropylsilyl group offers steric hindrance, providing stability under various reaction conditions, yet it can be removed under specific conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Influence of Reaction Conditions on Product Purity and Yield

The efficiency of this compound synthesis, particularly via the Grignard methodology, is highly dependent on the reaction conditions. Key parameters that must be optimized to maximize product purity and yield include temperature, solvent, and the molar ratio of reactants.

Detailed studies have shown that maintaining a low temperature during the addition of trichlorosilane to the Grignard reagent is crucial for minimizing side reactions. The choice of solvent not only affects the solubility and reactivity of the Grignard reagent but also the ease of product isolation. A combination of THF for the reaction and a non-polar solvent like n-hexane for washing and extraction is often employed.

The table below summarizes findings on the influence of specific reaction parameters on the Grignard-based synthesis of this compound.

| Parameter | Condition | Effect on Yield | Effect on Purity |

| Temperature | Controlled at -10 to 0 °C during addition | Maximizes yield by preventing side reactions | High purity is maintained |

| Solvent | Tetrahydrofuran (THF) for reaction, n-hexane for workup | Good yields are achieved due to effective Grignard formation | Facilitates purification, leading to high purity product |

| Reactant Ratio | Molar ratio of Trichlorosilane to Magnesium of 1:2-3 | Optimal ratios lead to yields between 60% and 75% | Purity levels of 95.0% to 99.0% are attainable |

| Reaction Time | 0.5 to 1 hour post-addition | Ensures complete reaction for optimal yield | Not a primary determinant of purity if other conditions are optimal |

This interactive data table is based on findings from synthetic procedures.

By carefully controlling these conditions, it is possible to achieve high yields (up to 75%) and excellent purity (up to 99.0%) of this compound, making the Grignard route a reliable and scalable method.

Steric Hindrance Considerations in Synthetic Design

The synthetic utility and reactivity of this compound are significantly influenced by steric hindrance imparted by the two bulky isopropyl groups attached to the silicon atom. These groups play a crucial role in moderating the reactivity of the Si-Cl bonds and providing selectivity in protection schemes. The steric bulk around the silicon center can hinder the approach of nucleophiles, slowing down reaction rates compared to less substituted chlorosilanes like dimethyldichlorosilane. This reduced reactivity can be advantageous, allowing for more controlled and selective silylation reactions.

In synthetic design, this steric hindrance is a key factor. For instance, while less hindered dichlorosilanes might react uncontrollably with poly-hydroxylated compounds, the bulk of the isopropyl groups on this compound allows for more specific reactions, such as the simultaneous protection of two hydroxyl groups in a favorable conformation, like the 3' and 5' hydroxyls of nucleosides. The steric demand of the diisopropylsilyl group also influences the stability of the resulting protected compound; the bulky substituents can protect the newly formed Si-O bonds from cleavage. However, this same steric hindrance can also present challenges, potentially requiring more forcing reaction conditions or longer reaction times to achieve complete conversion, especially with sterically congested substrates.

Reactivity and Chemical Transformations

Like other chlorosilanes, this compound is susceptible to hydrolysis, a reaction in which the silicon-chlorine bonds are cleaved by water. This process is a fundamental transformation for chlorosilanes. instras.com The initial reaction with water replaces the two chlorine atoms with hydroxyl groups, leading to the formation of the corresponding silanol (B1196071), specifically diisopropyldisilanol ((i-Pr)₂Si(OH)₂).

The reaction proceeds as follows: (CH₃)₂CH)₂SiCl₂ + 2 H₂O → ((CH₃)₂CH)₂Si(OH)₂ + 2 HCl

This hydrolysis can be performed using various procedures, including two-phase hydrolysis-extraction processes. capes.gov.br However, silanols, particularly silanediols, are often unstable and prone to self-condensation reactions. capes.gov.brehu.es The diisopropyldisilanol formed can subsequently react with itself or other silanol molecules, eliminating water to form siloxane bridges (Si-O-Si). This condensation can lead to the formation of cyclic or linear oligosiloxanes and polysiloxanes. instras.com The rate and extent of this condensation are influenced by factors such as pH, temperature, and the steric bulk of the substituents on the silicon atom. The bulky isopropyl groups in diisopropyldisilanol can slow down the rate of condensation compared to smaller silanols like dimethylsilanediol. Controlled hydrolysis is key to isolating the silanol or guiding the formation of specific siloxane structures. instras.com

This compound is a bifunctional silylating agent used to introduce the diisopropylsilylene moiety onto substrates, most commonly alcohols. Silylation is a widely used chemical technique to convert active hydrogen-containing compounds, such as those with hydroxyl groups, into more stable and manageable silyl derivatives. chemicalbook.com Silyl ethers have gained significant popularity as protecting groups for alcohols, primarily due to the mild reaction conditions and high yields typically achieved through silylation with chlorosilanes. nih.gov

This compound reacts with alcohols to form silyl ethers. Since it has two chlorine atoms, it can react with two equivalents of an alcohol to form a dialkoxydiisopropylsilane. The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

The general reaction is: ((CH₃)₂CH)₂SiCl₂ + 2 R-OH + 2 Base → ((CH₃)₂CH)₂Si(OR)₂ + 2 Base·HCl

The formation of silyl ethers is a versatile and efficient method for protecting hydroxyl groups. wikipedia.org The reaction conditions can be tailored based on the specific alcohol and the desired outcome. For example, the Corey protocol, which uses imidazole in a solvent like DMF, is a reliable method for silylation. wikipedia.org The choice of solvent and base can influence the reaction rate and selectivity. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Alcohol (R-OH) | Dialkoxydiisopropylsilane | Hydrochloric Acid (HCl) |

| This compound | Water (H₂O) | Diisopropyldisilanol | Hydrochloric Acid (HCl) |

Silyl ethers are widely employed as protecting groups for hydroxyl functions in complex organic syntheses. nih.govwikipedia.org The diisopropylsilyl group, installed via this compound, offers a balance of stability and reactivity. Silyl ethers are generally stable under a variety of non-acidic conditions, including those involving organometallic reagents, oxidation, and some reductions. zmsilane.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected hydroxyl group. nih.gov

The key advantages of using silyl ethers as protecting groups include:

Ease of Formation : They are typically formed in high yields under mild conditions. nih.govresearchgate.net

Stability : They are robust towards many reagents and reaction conditions. zmsilane.com

Ease of Removal : The silyl group can be selectively removed (deprotected) under specific conditions, often using fluoride ion sources (like tetrabutylammonium fluoride, TBAF) or acidic aqueous conditions, to regenerate the original alcohol. wikipedia.orglibretexts.org

The steric bulk of the isopropyl groups contributes to the stability of the resulting silyl ether, making it more resistant to cleavage than less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. zmsilane.com

A particularly important application of bifunctional silylating agents like this compound is the simultaneous protection of the 3'- and 5'-hydroxyl groups of nucleosides. This strategy is crucial in the synthesis of oligonucleotides and their analogues. The rigid five-membered ring of the ribose or deoxyribose sugar places the 3'- and 5'-hydroxyl groups in a spatial arrangement that allows them to be bridged by a single silyl group, forming a cyclic silyl ether derivative.

Silylation Reactions

Protection of Alcohols, Amines, Thiols, and Carboxylic Acids

This compound serves as a versatile protecting agent, particularly for diols, by forming a cyclic diisopropylsilylene derivative. This strategy is effective for the protection of 1,2- and 1,3-diols, including catechols, safeguarding these functionalities during subsequent chemical transformations. The reaction involves the treatment of the diol with this compound in the presence of a base, such as imidazole or pyridine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

The bulky isopropyl groups on the silicon atom confer significant steric hindrance, which enhances the stability of the resulting silylene acetal (B89532) compared to less substituted silyl ethers like dimethylsilylene derivatives. This increased stability makes the diisopropylsilylene group robust under a variety of reaction conditions. Deprotection is typically achieved under conditions that cleave silicon-oxygen bonds, such as treatment with fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF).

The selective protection of catechols (1,2-dihydroxybenzenes) is a notable application. The proximity of the two hydroxyl groups facilitates the formation of a five-membered ring with the diisopropylsilylene moiety. This protection is crucial in the synthesis of complex polyphenolic natural products, where selective reaction at other sites of the molecule is required. While the primary application is for diols, the bifunctional nature of this compound can also be utilized to protect two separate monofunctional groups, such as two alcohol or amine groups, by tethering them together.

| Substrate Type | Reagents | Base | Solvent | Product |

| 1,2-Diol | This compound | Imidazole | DMF | Cyclic Diisopropylsilylene Acetal |

| 1,3-Diol | This compound | Pyridine | DCM | Cyclic Diisopropylsilylene Acetal |

| Catechol | This compound | Imidazole | DMF | Cyclic Diisopropylsilylene Acetal |

Bifunctional Reactivity and Templating Effects

The presence of two reactive chloro groups gives this compound its characteristic bifunctional reactivity. This feature allows it to react with two nucleophilic groups, effectively acting as a linker or a template. This templating effect is particularly powerful in directing the stereochemical outcome of reactions and in facilitating macrocyclization reactions that might otherwise be entropically disfavored.

A significant application of this templating effect is in macrocycle synthesis. By reacting this compound with a long-chain diol, the two ends of the diol can be brought into proximity, facilitating an efficient ring-closing reaction. Research has demonstrated an exceptionally efficient macrocyclization method through multiple Si-O bond formations between a diol and a dichlorosilane. rsc.org The specific geometry and conformational preferences of the resulting disiloxane (B77578) linkage can direct the formation of a specific macrocyclic structure, often yielding a single, desired product in high yield where a mixture of linear oligomers and cyclic products might be expected. rsc.org For example, the reaction between a specific aromatic diol and a dichlorosilane can exclusively yield a square-shaped cyclic tetramer due to the conformational lock of the Ar–O–Si–O–Ar linkage. rsc.org

This bifunctional reactivity also enables this compound to act as a temporary tether, holding two functional groups in a specific spatial arrangement to control stereochemistry in subsequent reactions, such as intramolecular aldol (B89426) or Diels-Alder reactions. After the desired transformation, the silyl tether can be cleaved, releasing the product with the desired stereochemical configuration.

| Application | Reactants | Key Feature | Outcome |

| Macrocyclization | This compound, Long-chain diol | Brings reactive ends of the diol together | High yield of a specific macrocycle |

| Stereocontrol | This compound, Molecule with two functional groups | Forms a rigid temporary tether | Directed formation of a specific stereoisomer |

Cross-Linking Agent Applications

This compound is utilized as a cross-linking agent, particularly in the production of silicone elastomers and other polymers. guidechem.com Cross-linking is a process that forms chemical links between polymer chains, creating a three-dimensional network structure. nih.gov This network structure significantly enhances the material's properties, such as mechanical strength, thermal stability, and chemical resistance.

The cross-linking mechanism with this compound involves the hydrolysis of the two chloro groups to form reactive silanol (Si-OH) groups. This hydrolysis typically occurs in the presence of moisture. The resulting diisopropyldisilanediol can then undergo condensation reactions with hydroxyl-terminated polymers, such as polydimethylsiloxane (B3030410) (PDMS), or with other silanol groups. The successive formation of stable siloxane (Si-O-Si) bonds results in a cross-linked polymer network.

| Polymer Type | Cross-linking Condition | Bond Formed | Resulting Material |

| Hydroxyl-terminated Polydimethylsiloxane | Moisture, Catalyst | Si-O-Si | Silicone Elastomer |

| Polyols | Moisture, Catalyst | Si-O-C | Cross-linked Polyether/Polyester |

Peterson Alkenation Reaction Component

While this compound is not a direct reactant in the Peterson alkenation (also known as olefination), it serves as a crucial precursor for creating the α-silyl carbanions necessary for the reaction. The Peterson olefination is a chemical reaction between an α-silyl carbanion and a ketone or aldehyde to form a β-hydroxysilane intermediate, which then eliminates to form an alkene. wikipedia.orgchemistnotes.com

An α-(diisopropylsilyl) carbanion can be generated from a precursor synthesized from this compound. For example, this compound can be reacted with a suitable organometallic reagent (e.g., MeLi) to form a (diisopropyl)methylsilane, which can then be deprotonated at the methyl group to generate the required α-silyl carbanion.

A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene. wikipedia.org The elimination of the β-hydroxysilane intermediate can proceed via two different stereospecific pathways: a syn-elimination under basic conditions and an anti-elimination under acidic conditions. organic-chemistry.orgnrochemistry.com The steric bulk of the silyl group plays a significant role in the initial diastereoselectivity of the addition of the carbanion to the carbonyl compound. organic-chemistry.orgorganic-chemistry.org Bulky silyl groups, such as the diisopropylsilyl group, promote high diastereoselectivity in the formation of the β-hydroxysilane intermediate. organic-chemistry.org By separating the diastereomeric intermediates and subjecting them to either acidic or basic conditions, one can selectively synthesize either the (E)- or (Z)-alkene. wikipedia.orgorganic-chemistry.org

| Reactant 1 (derived from this compound) | Reactant 2 | Intermediate | Elimination Condition | Alkene Stereochemistry |

| α-(Diisopropylsilyl)carbanion | Aldehyde/Ketone | β-Hydroxysilane | Acid (e.g., H₂SO₄) | E-alkene (from anti-elimination) |

| α-(Diisopropylsilyl)carbanion | Aldehyde/Ketone | β-Hydroxysilane | Base (e.g., KH) | Z-alkene (from syn-elimination) |

Applications of Diisopropyldichlorosilane in Advanced Materials Science

Precursor in Silicone Polymer Synthesis

Diisopropyldichlorosilane is a key precursor in the synthesis of specialized silicone polymers. The two chlorine atoms on the silicon are readily hydrolyzed, forming silanol (B1196071) intermediates that can then undergo condensation polymerization to create the siloxane backbone characteristic of silicones. The bulky isopropyl groups influence the properties of the resulting polymers.

Silicone Polymers and Resins

This compound is utilized in the production of organosilicon compounds, including silicone polymers and resins. guidechem.com The synthesis of silicone resins often involves the co-hydrolysis of organotrihalosilanes and diorganodihalosilanes. googleapis.com This process leads to the formation of a three-dimensional network structure. shinetsusilicone-global.com The inclusion of this compound, a diorganodihalosilane, contributes to the formation of linear polymer chains within the resin structure, which can influence the final properties of the material, such as flexibility and toughness. shinetsusilicone-global.com

| Property | Description |

| Heat Resistance | Silicone resins exhibit excellent thermal stability. shinetsusilicone-global.com |

| Weatherability | They show strong resistance to degradation from UV radiation and environmental exposure. shinetsusilicone-global.com |

| Electrical Properties | Silicone resins are excellent electrical insulators. shinetsusilicone-global.com |

| Water Repellency | The presence of organic groups imparts hydrophobic characteristics. shinetsusilicone-global.com |

Silicone Elastomers

In the realm of silicone elastomers, this compound can function as a crosslinking agent. guidechem.com Silicone elastomers are typically formed by crosslinking linear silicone polymers. researchgate.net While the primary components are often vinyl- and hydride-functionalized siloxanes, the incorporation of dichlorosilanes like this compound can introduce crosslinking points during the polymerization process. This is particularly relevant in addition-cure systems catalyzed by platinum. researchgate.net The structure of the crosslinker influences the mechanical properties of the final elastomer.

Role in Surface Modification and Coating Technologies

The reactivity of this compound makes it a valuable compound for modifying the surfaces of various materials, enhancing properties such as adhesion and hydrophobicity.

Silane (B1218182) Coupling Agent for Adhesion Enhancement

This compound can act as a silane coupling agent, promoting adhesion between dissimilar materials, such as an inorganic substrate and an organic polymer. guidechem.comresearchgate.net Silane coupling agents form a chemical bridge at the interface, improving the durability and performance of composite materials and coatings. researchgate.nettcichemicals.comdakenchem.com The mechanism involves the hydrolysis of the chloro groups to silanols, which then react with hydroxyl groups on the surface of the inorganic material to form stable covalent bonds. researchgate.net The organic groups, in this case, the isopropyl groups, can then interact with the organic matrix, enhancing interfacial adhesion. researchgate.net

| Feature | Benefit |

| Improved Adhesion | Creates a durable bond between organic and inorganic materials. tcichemicals.com |

| Enhanced Mechanical Strength | Strengthens composite materials by improving stress transfer across the interface. researchgate.net |

| Increased Durability | Improves resistance to environmental factors like moisture that can degrade adhesion. gelest.com |

Hydrophobic Surface Generation

This compound is employed to create hydrophobic surfaces on various substrates. gelest.comgelest.com The reaction of the dichlorosilane (B8785471) with surface hydroxyl groups leads to the covalent attachment of diisopropylsilyl groups. The nonpolar isopropyl groups create a low-energy surface that repels water. This is a common strategy for imparting water-repellent properties to materials like glass, ceramics, and metals. The resulting hydrophobic layer can significantly reduce the surface's wettability. researchgate.net

The process of creating a hydrophobic surface often involves the vapor-phase deposition of chlorosilanes onto a substrate in a controlled humidity environment. google.com The reaction with surface moisture and hydroxyl groups leads to the formation of a durable, water-repellent coating.

Micro-Particle Surface Modification

The surface of micro- and nanoparticles can be modified using this compound to alter their properties for specific applications. For instance, modifying the surface of silica (B1680970) particles can improve their dispersion in a polymer matrix or a solvent. nih.gov This surface treatment can prevent the agglomeration of particles and enhance their compatibility with the surrounding medium. nih.gov

In the context of controlled release systems, surface modification of porous microparticles, such as diatomaceous earth, with organosilanes can influence the loading and release of active agents. researchgate.net By altering the surface chemistry of the particles from hydrophilic to more hydrophobic, the interaction with organic molecules can be controlled, affecting their storage and subsequent release. researchgate.net

| Parameter | Effect of Surface Modification |

| Dispersion Stability | Improves the dispersion of particles in non-polar solvents and polymer matrices. nih.gov |

| Interfacial Adhesion | Enhances the bond between the particles and the surrounding matrix in composite materials. |

| Loading/Release Kinetics | Modifies the surface to control the adsorption and desorption of active molecules. researchgate.net |

Contributions to Polymer Science and Engineering

This compound's difunctional nature makes it a valuable reagent in polymer science for modifying existing polymers and creating new materials with tailored properties.

Functionalization of Polymeric Materials

Post-polymerization functionalization is a critical technique for modifying the surface chemistry and bulk properties of polymers. mdpi.com this compound, with its two reactive chloro groups, can be used as a coupling or cross-linking agent to functionalize polymer chains that possess reactive sites such as hydroxyl (-OH) or amine (-NH2) groups. The reaction involves the nucleophilic attack of these groups on the silicon atom, displacing the chloride ions and forming stable Si-O or Si-N bonds.

This functionalization can be used to:

Introduce specific functionalities: By grafting diisopropylsilyl groups onto a polymer backbone, properties such as hydrophobicity, thermal stability, and dielectric performance can be altered.

Cross-link polymer chains: If a polymer chain has multiple reactive sites, this compound can act as a bridge, forming cross-links between chains. This process can convert thermoplastics into thermosets, improving their mechanical strength and solvent resistance.

Create graft copolymers: It can be used to link two different types of polymer chains together, creating graft copolymers with hybrid properties. nih.gov

The steric bulk of the isopropyl groups can influence the reaction kinetics and the final architecture of the modified polymer, preventing excessive cross-linking and allowing for more controlled functionalization compared to less hindered dichlorosilanes like dimethyldichlorosilane.

Controlled Release Systems for Biologics

The development of controlled release systems is essential for improving the therapeutic efficacy of biologics by maintaining stable drug concentrations and reducing dosing frequency. mit.edu this compound is a key precursor for creating silyl (B83357) ether linkages used in acid-sensitive prodrugs and delivery systems. nih.gov Biologic molecules often possess hydroxyl (-OH) groups that can be temporarily protected by reacting them with a silylating agent.

This compound can be converted into a diisopropylsilylating agent that forms diisopropylsilyl ethers. The C-O-Si bond of a silyl ether is susceptible to hydrolysis, particularly under acidic conditions, which regenerates the original alcohol (the biologic) and a silanol byproduct. nih.govlibretexts.org The rate of this cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. nih.govwikipedia.org Bulky groups, like isopropyl, slow down the rate of hydrolysis compared to smaller groups like methyl or ethyl.

This principle is exploited in controlled release systems where a biologic is linked to a polymer or nanoparticle via a silyl ether bond. The release of the biologic is triggered by the slow hydrolysis of this bond in a physiological environment (e.g., the acidic milieu of endosomes within cancer cells). nih.gov By selecting this compound as the precursor, a specific and predictable release rate can be engineered, providing sustained delivery over hours, days, or even months. nih.gov

| Silyl Ether Group | Abbreviation | Precursor Type | Relative Hydrolysis Rate | Key Feature |

|---|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | Monochlorosilane | ~1 (Fastest) | Easily cleaved, often too labile for multi-step synthesis. organic-chemistry.org |

| Triethylsilyl | TES | Monochlorosilane | ~64 | More stable than TMS, useful for a wider range of conditions. harvard.edu |

| tert-Butyldimethylsilyl | TBDMS/TBS | Monochlorosilane | ~20,000 | Much more stable to hydrolysis; widely used in organic synthesis. organic-chemistry.org |

| Diisopropylsilyl | - | Dichlorosilane | Intermediate | Difunctional, allows for linking; steric bulk provides moderate stability for controlled release. |

| Triisopropylsilyl | TIPS | Monochlorosilane | ~700,000 | Very high steric hindrance, leading to very slow hydrolysis and high stability. libretexts.orgwikipedia.org |

This compound in Specialized Material Synthesis

The unique structure of this compound makes it a candidate for the synthesis of highly specialized and complex materials, including advanced inorganic-organic hybrid molecules.

Amide-Functionalized Silsesquioxanes

Silsesquioxanes are cage-like molecules with an inorganic silica core and organic peripheral groups, represented by the general formula (RSiO1.5)n. Amide-functionalized silsesquioxanes are of particular interest as they can be incorporated into polymers to improve mechanical and thermal properties or used as building blocks for new hybrid materials. nih.gov

The synthesis of these materials often involves a multi-step process. A common route is the amidation of an amine-functionalized silsesquioxane with a carboxylic acid or acyl chloride. nih.govacs.org For example, novel amide-functionalized double-decker silsesquioxanes (DDSQs) have been synthesized by condensing an aminoalkyl-DDSQ hydrochloride salt with various carboxylic acids in the presence of a coupling agent. acs.org This method allows for the attachment of a wide variety of functional groups to the silsesquioxane cage. nih.gov

While the final amidation step does not directly use this compound, dichlorosilanes are fundamental reagents in the synthesis of the silsesquioxane cores themselves, particularly for creating bridges or specific structural motifs in bifunctional silsesquioxanes. The use of a dialkyldichlorosilane like this compound could be envisioned to control the spacing and geometry between silsesquioxane cages in the formation of larger, more complex polymeric or oligomeric structures.

| Starting Material | Reagent | Coupling Agent / Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aminoalkyl-DDSQ Hydrochloride Salt | 4-pentynoic acid | EDC / Triethylamine | Alkyne-functionalized amide-DDSQ | 89% | nih.gov |

| Aminoalkyl-DDSQ Hydrochloride Salt | 4-vinylbenzoic acid | EDC / Triethylamine | Vinyl-functionalized amide-DDSQ | 81% | nih.gov |

| Aminoalkyl-DDSQ Hydrochloride Salt | 4-azidobutanoic acid | EDC / Triethylamine | Azide-functionalized amide-DDSQ | 74% | nih.gov |

| Octa(aminopropyl)silsesquioxane (OAS-POSS) | Acyl Chlorides | Triethylamine | Homo-substituted amido-POSS | ~95% | researchgate.net |

Degradable Quaternary Ammonium-Based Pesticide Precursors

Quaternary ammonium (B1175870) compounds (QACs) are widely used as disinfectants and biocides. nih.gov Attaching a QAC to a silane creates a Quaternary Ammonium Silane (QAS), which can covalently bond to surfaces to provide long-lasting antimicrobial activity. nih.govnih.gov However, the environmental persistence of some QACs is a growing concern. nih.govrsc.org

This compound can be used as a precursor to synthesize degradable QAS-based pesticides. The strategy involves creating a molecule where the quaternary ammonium moiety is linked to the silicon atom via hydrolytically unstable bonds, such as silyl ether (Si-O-C) linkages. A potential synthetic route would involve reacting this compound with a diol that also contains a quaternary ammonium group. The resulting molecule would be a cyclic or oligomeric silane containing Si-O-C bonds.

Upon release into the environment, these silyl ether bonds would undergo hydrolysis, breaking the molecule down into smaller, potentially less persistent components: the original diol, and diisopropylsilanediol, which is expected to be environmentally benign. rsc.org The rate of this degradation could be tuned by the sterically hindering isopropyl groups on the silicon atom, providing a mechanism for creating pesticides that are effective for a desired period before degrading into less harmful substances.

Diisopropyldichlorosilane in Organic Synthesis Methodologies

Temporary Tethering in Intramolecular Reactions

Diisopropyldichlorosilane is also used to create temporary silicon-based tethers that link two reacting functional groups within the same molecule. This strategy effectively converts an intermolecular reaction into an intramolecular one, which is often more efficient and selective. The silyl (B83357) tether holds the reactants in close proximity, facilitating the desired bond formation. After the reaction, the tether can be cleaved, yielding a product that could not be easily formed through a direct intermolecular pathway.

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. While synthetically useful, intermolecular versions can be inefficient. By tethering the alkene and alkyne components via a diisopropylsilyl ether linker, the reaction can be rendered intramolecular, significantly improving its efficiency.

Research has shown that diisopropylsilyl-based tethers are particularly effective for this purpose. In one study, an enyne (a molecule containing both an alkene and an alkyne) was cyclized using a diisopropylsilyl ether tether. The reaction, promoted by dicobalt octacarbonyl, proceeded in a high yield, demonstrating the success of this strategy. sigmaaldrich.comsynarchive.com This marked the first successful example of a diisopropylsilyl ether-tethered Pauson-Khand reaction. sigmaaldrich.com

| Reactant Type | Tether Type | Promoter | Product | Yield |

|---|---|---|---|---|

| 1,6-Enyne | Diisopropylsilyl ether | Dicobalt octacarbonyl / NMO | Fused 6,5-bicyclic ring system | 75% |

Notably, attempts to use less sterically hindered tethers, such as those derived from vinyldimethylchlorosilane and vinyldiphenylchlorosilane, failed to yield the desired cyclized products under standard conditions, highlighting the unique efficacy of the diisopropylsilyl group in this context. sigmaaldrich.com

The success of a temporary tethering strategy depends on the design of the tether itself. Silicon is an excellent choice for forming temporary tethers because silyl ethers are easy to synthesize, stable under a variety of reaction conditions, and can be selectively cleaved using fluoride-containing reagents (like tetrabutylammonium (B224687) fluoride) or under acidic conditions. sigmaaldrich.com

The efficacy of the tether is often related to its steric and electronic properties. In the case of the Pauson-Khand reaction, the steric bulk of the two isopropyl groups on the silicon atom is believed to be crucial. This bulk may induce a conformational preference in the tethered enyne, bringing the alkene and alkyne moieties closer together in a geometry that is favorable for cyclization—an example of the Thorpe-Ingold effect. sigmaaldrich.com In contrast, smaller substituents on the silicon atom may not provide a sufficient conformational bias, leading to failed reactions. This demonstrates how the careful design of the silyl ether tether, by choosing this compound as the precursor, is directly responsible for the success of the intramolecular reaction.

Derivatization for Analytical Techniques

In analytical chemistry, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is a common technique used to modify an analyte to improve its analytical properties. gcms.cz Many compounds, especially those containing polar functional groups like alcohols, amines, and carboxylic acids, are non-volatile or thermally unstable, making them unsuitable for direct GC analysis. covachem.comgcms.cz

Silylation is a widely used derivatization method where an active hydrogen in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov This process has several benefits:

Increased Volatility: It reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte. covachem.com

Increased Thermal Stability: The resulting silyl ether or ester is often more stable at the high temperatures used in the GC injector and column. covachem.com

Improved Chromatography: It leads to sharper, more symmetrical peaks by minimizing interactions with the GC column.

While this compound can react with hydroxyl groups to form diisopropylsilyl ethers, it is not commonly cited as a standard derivatizing agent for GC analysis. The literature overwhelmingly favors less sterically hindered silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form smaller TMS derivatives. nih.govyoutube.com The bulky nature of the diisopropylsilyl group, while advantageous for stability in synthesis, could potentially make the resulting derivative less volatile than its TMS counterpart, which might be counterproductive for GC analysis. Therefore, while silylation is a key derivatization strategy, reagents forming less hindered silyl groups are generally preferred for analytical applications.

Gas Chromatography (GC) Derivatization

Gas chromatography is a powerful analytical technique for separating and analyzing volatile organic compounds. However, many compounds of interest, particularly those with polar functional groups like alcohols (-OH), amines (-NH), and carboxylic acids (-COOH), are not sufficiently volatile for GC analysis. These groups can form intermolecular hydrogen bonds, which increases their boiling points and can cause them to adsorb to the GC column, leading to poor peak shape and inaccurate results. mdpi.com

To overcome these limitations, a process called derivatization is employed. Derivatization chemically modifies a compound to make it more suitable for GC analysis. mdpi.comgoogle.com One of the most common derivatization techniques is silylation, where an active hydrogen in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. nih.gov This replacement breaks the hydrogen bonds and masks the polarity of the functional group, resulting in a less polar, more volatile, and more thermally stable derivative that is amenable to GC analysis. nih.govnih.gov

The choice of silylating reagent is critical and depends on the analyte's functional groups and steric hindrance. nih.gov Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.gov While silylation is a cornerstone of GC derivatization, there is no significant literature describing the use of this compound for this specific application. The bulky diisopropyl groups attached to the silicon atom would likely result in a derivative with a significantly higher molecular weight and potentially lower volatility compared to standard TMS derivatives, which could be counterproductive for GC analysis. The primary utility of this compound is found not in analytical derivatization, but in its role as a protecting group in complex organic synthesis.

This compound as a Reagent in Complex Molecule Synthesis

In the intricate field of multi-step organic synthesis, protecting groups are essential tools. They are used to temporarily mask a reactive functional group within a molecule to prevent it from interfering with reactions occurring at other sites. This compound serves as a crucial reagent for installing a specific type of protecting group, the diisopropylsilylene group, which is particularly effective for protecting molecules containing two nearby hydroxyl groups (diols).

Synthesis of Biologically Active Compounds

The synthesis of complex, biologically active natural products is a significant challenge in organic chemistry. These molecules often possess multiple reactive functional groups that have similar chemical reactivities. To achieve the desired transformations, chemists must employ strategic protection and deprotection sequences.

This compound is highly valued for its ability to react with 1,2- and 1,3-diols to form a stable cyclic silylene acetal (B89532). This reaction effectively "protects" the two hydroxyl groups by linking them together through a −Si(i-Pr)₂− bridge. This strategy is instrumental in the synthesis of a wide range of bioactive compounds. Once the diol is protected, other chemical modifications, such as oxidations, reductions, or the coupling of new fragments, can be performed on other parts of the molecule with high selectivity. After these transformations are complete, the diisopropylsilylene protecting group can be selectively removed under specific conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to regenerate the original diol functionality. This robust protection strategy allows for the efficient construction of complex molecular architectures found in many natural products that exhibit important biological activities, such as antifungal or anticancer properties.

Semi-Synthesis of Paclitaxel Derivatives

A prominent and well-documented application of this compound is in the semi-synthesis of Paclitaxel (Taxol), a vital anticancer drug. google.com Paclitaxel is naturally found in the bark of the Pacific yew tree, but in very low quantities. google.com A more commercially viable route to Paclitaxel involves the semi-synthesis from a more abundant precursor, 10-deacetylbaccatin-III (10-DAB), which is extracted from the needles of the European yew tree.

The semi-synthesis requires the selective modification of the 10-DAB core structure, including the attachment of a complex sidechain at the C-13 position. To achieve this, other reactive sites on the 10-DAB molecule must be protected. This compound is used specifically to protect the hydroxyl group at the C-7 position.

In a typical procedure, 10-deacetylbaccatin-III is reacted with this compound in the presence of a base, such as imidazole (B134444), in a solvent like N,N-dimethylformamide (DMF). This reaction forms a 7-O-diisopropylsilyl ether, effectively shielding the C-7 hydroxyl group. With the C-7 position protected, subsequent steps, like the acetylation of the C-10 hydroxyl and the crucial esterification at C-13 with the desired sidechain, can be performed. Finally, the diisopropylsilyl protecting group is removed from the C-7 position to yield the Paclitaxel derivative. This process provides an efficient and high-yield pathway to this important chemotherapeutic agent.

The table below summarizes the research findings on the yield of specific intermediates in the semi-synthesis of Paclitaxel using this compound.

Advanced Spectroscopic and Analytical Characterization in Diisopropyldichlorosilane Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups within diisopropyldichlorosilane. They are crucial for quality control and for tracking chemical transformations during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound in a non-destructive manner. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms. nih.govresearchgate.net

¹H NMR Spectroscopy : Proton NMR is used to identify the hydrogen atoms in the isopropyl groups. The spectrum is expected to show two distinct signals corresponding to the methine (CH) and methyl (CH₃) protons. The methine proton signal would appear as a multiplet (specifically, a septet) due to coupling with the six neighboring methyl protons. The methyl protons would appear as a doublet, as they are coupled to the single methine proton.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two signals are anticipated, corresponding to the methine and methyl carbons of the isopropyl groups. The chemical shifts are influenced by the electronegative silicon and chlorine atoms. netlify.appresearchgate.net

²⁹Si NMR Spectroscopy : As the central atom, the silicon nucleus provides a unique spectral signature. ²⁹Si NMR is highly sensitive to the substituents attached to the silicon atom. For this compound, a single resonance is expected in a chemical shift region characteristic of silicon atoms bonded to two alkyl groups and two chlorine atoms. rsc.orgrsc.org This technique is particularly valuable for monitoring reactions at the silicon center, such as hydrolysis or substitution, which would result in significant changes in the ²⁹Si chemical shift.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.5 - 2.0 | Septet | Si-CH (CH₃)₂ |

| ¹H | 1.0 - 1.3 | Doublet | Si-CH(CH₃ )₂ |

| ¹³C | 20 - 25 | CH | C H(CH₃)₂ |

| ¹³C | 15 - 20 | CH₃ | CH(C H₃)₂ |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. gelest.comnih.gov For this compound, the FTIR spectrum provides a unique "fingerprint" that can be used for identification and to assess purity. Key absorption bands are expected for the C-H bonds of the isopropyl groups and the Si-Cl bonds. The absence of a broad absorption band around 3200-3600 cm⁻¹ can confirm the absence of Si-OH groups, indicating that the compound has not undergone hydrolysis. researchgate.netlboro.ac.uk

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970 - 2870 | C-H Stretch | Isopropyl (CH₃, CH) |

| 1470 - 1450 | C-H Bend (Asymmetric) | Isopropyl (CH₃) |

| 1385 - 1365 | C-H Bend (Symmetric) | Isopropyl (CH₃) |

| ~800 | Si-C Stretch | Isopropyl-Silicon |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. wikipedia.orgyoutube.com

For this compound, the molecular ion peak would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. docbrown.info Common fragmentation pathways involve the loss of a chlorine atom or an isopropyl group, leading to the formation of stable carbocations and silicon-containing cations. libretexts.orglibretexts.orgchemguide.co.uk The base peak in the spectrum is often the most stable fragment, such as the isopropyl cation [CH(CH₃)₂]⁺ at m/z 43.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 186, 188, 190 | [C₆H₁₄SiCl₂]⁺ | Molecular Ion (M⁺) |

| 143, 145 | [C₆H₁₄SiCl]⁺ | Loss of a chlorine radical (∙Cl) |

| 101 | [C₃H₇SiCl₂]⁺ | Loss of an isopropyl radical (∙C₃H₇) |

Advanced Microscopy and Elemental Analysis

When this compound is used as a precursor to synthesize thin films or modify surfaces, a different set of analytical techniques is required to characterize the resulting solid material. These methods provide elemental composition and information about chemical bonding at the surface.

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically integrated with electron microscopes (e.g., SEM, TEM). EDS works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam.

In the context of research involving this compound, EDS is not used to analyze the liquid precursor itself but rather the solid materials synthesized from it. For example, if this compound is used in a chemical vapor deposition (CVD) process to grow a silicon-containing film, EDS can:

Confirm the presence of silicon, carbon, and chlorine in the deposited film.

Provide quantitative elemental composition of the film.

Create elemental maps, showing the spatial distribution of Si, C, and Cl across the sample's surface, which is useful for assessing the uniformity of the coating. pnas.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. eag.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

Like EDS, XPS is applied to the solid products derived from this compound. It is particularly powerful for studying thin films and surface modifications. researchgate.net Analysis of high-resolution spectra for individual elements can provide detailed chemical bonding information:

Si 2p spectrum : The binding energy of the Si 2p peak can distinguish between different silicon bonding states, such as Si-C, Si-Cl, and Si-O (if the surface has been exposed to oxygen or moisture). For instance, silicon bonded to more electronegative oxygen will appear at a higher binding energy than silicon bonded to carbon. researchgate.netmdpi.com

C 1s spectrum : This spectrum can confirm the presence of alkyl carbon (C-C, C-H) and its bonding to silicon (Si-C).

Cl 2p spectrum : This would confirm the presence of chlorine and its bonding state, typically as a silane (B1218182) chloride (Si-Cl).

By analyzing the surface of a material before and after treatment with this compound, XPS can confirm the successful grafting of the molecule and investigate its subsequent reactions on the surface. strath.ac.uk

Table 4: Typical Binding Energies for XPS Analysis of this compound-derived Surfaces

| Core Level | Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|

| Si 2p | ~100 - 101 | Si-C / Si-Si |

| Si 2p | ~101 - 102 | Si-Cl |

| Si 2p | ~102 - 104 | Si-O |

| C 1s | ~284 - 285 | C-C, C-H, Si-C |

Focused Ion Beam (FIB) for Cross-Sectional Analysis

Focused Ion Beam (FIB) technology is a cornerstone technique for site-specific analysis and sample preparation in materials science, and it is particularly valuable in the characterization of materials derived from this compound. fraunhofer.de FIB systems use a finely focused beam of ions, typically gallium (Ga+), to mill or deposit material with nanoscale precision. oup.comorsayphysics.com This capability is essential for preparing cross-sectional samples for subsequent high-resolution imaging and analysis. nih.gov

In the context of this compound research, FIB is instrumental for examining the internal structure of thin films, coatings, or nanostructures grown using this precursor. For instance, when this compound is used in chemical vapor deposition (CVD) to create silicon-based layers, FIB can be employed to cut a precise cross-section through the film and the underlying substrate. fraunhofer.de This allows researchers to visualize features such as film thickness, uniformity, interface quality, and the presence of any subsurface voids or defects. youtube.com

The process of creating a cross-section typically involves several steps. Initially, a protective layer, often platinum, is deposited over the region of interest to prevent damage from the ion beam. fraunhofer.de Then, the ion beam is used to mill trenches on either side of the protected area, leaving a thin, vertical wall of material—the cross-section. scispace.com This "lamella" can then be further thinned to electron transparency (typically less than 100 nm) for analysis in a Transmission Electron Microscope (TEM). protochips.comnorthwestern.edu Alternatively, the exposed face of the cross-section can be imaged directly within a dual-beam FIB-SEM (Scanning Electron Microscope) instrument. fraunhofer.de

A significant advantage of FIB is its ability to perform site-specific analysis. oup.com If a particular defect or feature on the surface of a material is identified, FIB can be used to prepare a cross-section directly through that point, enabling a detailed investigation of its subsurface structure.

However, it is important to be aware of potential artifacts introduced by the FIB milling process. The energetic ion beam can cause amorphization, ion implantation (e.g., of gallium), and lattice damage on the surface of the sample. oup.comoup.comtaylorfrancis.com These effects can be minimized by using lower beam currents and voltages during the final thinning steps. wiley.com

The table below summarizes the key parameters and outcomes of FIB analysis in the context of materials derived from this compound.

| Parameter | Description | Relevance to this compound Research |

| Ion Source | Typically Gallium (Ga+), but others like Xenon (Xe+) can be used for faster milling. researchgate.netthermofisher.com | Ga+ is suitable for precise milling of silicon-based materials. |

| Beam Energy | Typically ranges from 5 to 30 keV. wiley.com | Higher energies are used for bulk milling, while lower energies are used for final polishing to reduce surface damage. wiley.com |

| Beam Current | Varies from a few picoamperes (pA) to several nanoamperes (nA). | High currents for rapid material removal; low currents for fine milling and imaging. |

| Sample Preparation | Creation of thin lamellae for TEM or cross-sectional faces for SEM imaging. scispace.comnorthwestern.edu | Essential for visualizing film thickness, interface structure, and defects in materials grown from the precursor. |

| Key Information Obtained | Subsurface morphology, layer thickness, interface integrity, defect analysis. youtube.com | Crucial for process development and quality control in the deposition of silicon-containing films. |

| Potential Artifacts | Surface amorphization, Ga+ implantation, curtaining effect (striations). oup.comoup.comthermofisher.com | Must be considered during data interpretation to avoid mischaracterization of the material's intrinsic properties. |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Once a suitable sample or cross-section has been prepared, often using FIB, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed for high-resolution imaging and analysis.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of materials. In the study of materials derived from this compound, SEM is used to examine the surface of thin films, the size and shape of nanoparticles, or the structure of nanowires. The focused electron beam scans across the sample, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image. SEM is valuable for assessing surface roughness, grain size, and the presence of cracks or other surface defects. When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition maps of the sample's surface.

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for imaging at the atomic scale. For TEM analysis, the sample must be electron-transparent, which is why FIB preparation is often a necessary preceding step. The electron beam passes through the thin sample, and the transmitted and scattered electrons are used to form an image.

In the context of this compound-derived materials, TEM is indispensable for:

High-Resolution Imaging: Visualizing the crystal lattice of silicon-based materials, identifying dislocations, stacking faults, and other crystalline defects.

Interface Analysis: Examining the atomic structure of the interface between a deposited film and its substrate with high precision.

Nanoparticle Characterization: Determining the precise size, shape, and crystal structure of individual nanoparticles.

Selected Area Electron Diffraction (SAED): Obtaining diffraction patterns from specific regions of the sample to determine the crystal structure and orientation.

The combination of SEM for surface characterization and TEM for internal and atomic-scale analysis provides a comprehensive understanding of the structure of materials synthesized using this compound.

| Technique | Information Obtained | Application in this compound Research | Sample Requirements |

| SEM | Surface topography, morphology, grain size, elemental composition (with EDS). | Characterizing the surface of silicon-containing films, analyzing the morphology of nanostructures. | Conductive or coated sample, can be bulk. |

| TEM | Internal microstructure, crystal structure, lattice defects, interface analysis. | Atomic-resolution imaging of crystal lattices, identifying defects in deposited layers, analyzing the structure of quantum dots. | Electron-transparent thin section (<100 nm). |

Thermal and Other Analytical Methods

Beyond morphological and structural analysis, understanding the thermal behavior and other physical properties of materials derived from this compound is crucial for their application.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is highly valuable for determining the thermal stability and composition of materials.

In the study of polymers or hybrid organic-inorganic materials synthesized using this compound, TGA can be used to:

Determine the decomposition temperature, which indicates the material's thermal stability.

Quantify the amount of organic and inorganic components in a hybrid material.

Study the kinetics of thermal decomposition.

Analyze the effects of different atmospheric conditions (e.g., inert vs. oxidizing) on the material's stability.

A typical TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace. The resulting data is a plot of mass versus temperature, from which key thermal events can be identified.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions in materials.

For materials derived from this compound, particularly polymers or amorphous materials, DSC can identify:

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery or viscous.

Crystallization Temperature (Tc): The temperature at which an amorphous material crystallizes upon heating.

Melting Temperature (Tm): The temperature at which a crystalline material melts.

Heat of Fusion and Crystallization: The energy associated with melting and crystallization processes.

This information is critical for understanding the processing conditions and the operational temperature range of materials.

| Thermal Analysis Technique | Primary Measurement | Key Information Provided | Relevance to this compound Research |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperatures, material composition. | Assessing the stability of polymers and hybrid materials; quantifying organic content. |

| DSC | Heat flow vs. Temperature | Glass transition, melting, and crystallization temperatures; enthalpy changes. | Determining processing parameters and service temperatures for polymeric and amorphous materials. |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It relies on the principle of Bragg's law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern.

In the analysis of materials synthesized from this compound, XRD is essential for:

Phase Identification: Identifying the crystalline phases present in a sample by comparing its diffraction pattern to a database of known materials.

Determination of Crystal Structure: Analyzing the positions and intensities of the diffraction peaks to determine the lattice parameters of the unit cell.

Crystallite Size Estimation: Using the broadening of diffraction peaks (Scherrer equation) to estimate the size of crystalline domains.

Strain Analysis: Measuring shifts in peak positions to determine the presence of lattice strain.

Texture and Orientation: Assessing the preferred orientation of crystallites in a polycrystalline film.

XRD is a fundamental tool for confirming the successful synthesis of crystalline silicon-based materials and for characterizing their quality.

Circular Dichroism (CD) for Protein Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly powerful for studying the secondary structure of proteins.

While not a direct analysis of this compound itself, CD spectroscopy becomes relevant when surfaces modified using this precursor are used in biomedical applications, such as biosensors or biocompatible coatings. For example, if a silicon-based surface is functionalized to immobilize proteins, CD spectroscopy can be used to:

Assess Protein Conformation: Determine if the secondary structure (e.g., alpha-helix, beta-sheet content) of a protein changes upon adsorption to the surface.

Study Protein Stability: Monitor changes in protein structure as a function of temperature or in the presence of other chemicals at the modified surface.

Maintaining the native conformation of proteins is often critical for their biological activity, and CD provides a means to verify this on functionalized surfaces.

| Analytical Technique | Principle | Information Obtained | Application in this compound Context |

| XRD | Diffraction of X-rays by crystal lattices. | Crystal structure, phase identification, crystallite size, strain. | Characterizing the crystallinity and phase purity of silicon-containing films and powders. |

| CD | Differential absorption of circularly polarized light. | Secondary structure of chiral molecules (e.g., proteins). | Analyzing the conformational integrity of proteins immobilized on surfaces functionalized with derivatives of this compound. |

Theoretical and Computational Studies of Diisopropyldichlorosilane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to model and analyze molecular structures and reactions. These calculations can determine the electronic structure of a molecule, which in turn governs its chemical behavior. hydrophobe.orgrsc.org By solving approximations of the Schrödinger equation, these methods can estimate reaction pathways, including the energies of transition states and the influence of various chemical environments. rsc.org

A primary application of quantum chemical calculations is the detailed investigation of reaction mechanisms. rsc.org This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. researchgate.net Key points on this path include intermediates and, most importantly, transition states, which represent the energy barriers that must be overcome for a reaction to proceed.

For chlorosilanes, computational studies have been instrumental in understanding their gas-phase chemistry. For instance, systematic investigations into the reactivity of related compounds like trichlorosilane (B8805176) have utilized transition state theory to calculate reaction rate constants. nih.govresearchgate.net These studies determine the structures and vibrational frequencies of reactants and transition states, often using methods like B3LYP, and then refine the energy calculations with higher-level theories such as CCSD(T). nih.govresearchgate.net Such analyses reveal that the gas-phase reactivity of chlorosilanes can follow complex routes, including radical pathways and mechanisms involving the formation of disilane (B73854) intermediates. nih.govresearchgate.net These computational approaches allow for the elucidation of elementary reaction stages, possible intermediate compounds, and the specific geometries of transition states. researchgate.net

The stability of the silicon-carbon (Si-C) bond is critical to the utility of organosilane compounds. Quantum chemical calculations are employed to determine the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. Molecular orbital theory calculations, particularly using Density Functional Theory (DFT), have been used to predict the occurrence of Si-C bond cleavage in various organosilane precursors during polycondensation reactions. researchgate.net